molecular formula C7H5BClNO2 B1585681 2-Chloro-5-cyanophenylboronic acid CAS No. 936249-33-1

2-Chloro-5-cyanophenylboronic acid

Cat. No.: B1585681
CAS No.: 936249-33-1
M. Wt: 181.38 g/mol
InChI Key: YNZXUVCJPQNYHR-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Scientific Research Applications

2-Chloro-5-cyanophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-cyanophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from this compound) to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This results in the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can significantly impact the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. It has been observed to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit proteases by binding to the active site and preventing substrate cleavage. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without inducing adverse effects. These findings are essential for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. For example, it can be transported into cells via active transport mechanisms and accumulate in organelles such as the endoplasmic reticulum and mitochondria. The distribution of this compound within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, it can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyanophenylboronic acid typically involves the reaction of 2-chloro-5-cyanophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Reagents: 2-chloro-5-cyanophenylmagnesium bromide, trimethyl borate

    Solvent: Anhydrous ether

    Temperature: -78°C to room temperature

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyanophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: It can be oxidized to form phenols or quinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols, quinones

    Substitution: Substituted phenylboronic acids

Comparison with Similar Compounds

2-Chloro-5-cyanophenylboronic acid can be compared with other boronic acids, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Properties

IUPAC Name

(2-chloro-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXUVCJPQNYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376865
Record name 2-Chloro-5-cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-33-1
Record name 2-Chloro-5-cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 936249-33-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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